1-tert-Butyl-3,5-bis(2-methoxypropan-2-yl)benzene
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Overview
Description
1-(tert-butyl)-3,5-bis(2-methoxypropan-2-yl)benzene is an organic compound characterized by the presence of a tert-butyl group and two methoxypropan-2-yl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(tert-butyl)-3,5-bis(2-methoxypropan-2-yl)benzene typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative with tert-butyl and methoxypropan-2-yl groups under controlled conditions. The reaction conditions often involve the use of strong bases and solvents to facilitate the substitution reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(tert-butyl)-3,5-bis(2-methoxypropan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl and methoxypropan-2-yl groups direct incoming substituents to specific positions on the benzene ring.
Scientific Research Applications
1-(tert-butyl)-3,5-bis(2-methoxypropan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-3,5-bis(2-methoxypropan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The tert-butyl and methoxypropan-2-yl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects in different applications .
Comparison with Similar Compounds
1-(tert-butyl)-3,5-bis(2-methoxypropan-2-yl)benzene can be compared with similar compounds such as:
1-Bromo-4-tert-butylbenzene: This compound has a bromine atom instead of methoxypropan-2-yl groups, leading to different reactivity and applications.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound contains a pyrazole ring and methoxybenzyl group, offering distinct biological activities and synthetic utility.
Properties
CAS No. |
108180-34-3 |
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Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-tert-butyl-3,5-bis(2-methoxypropan-2-yl)benzene |
InChI |
InChI=1S/C18H30O2/c1-16(2,3)13-10-14(17(4,5)19-8)12-15(11-13)18(6,7)20-9/h10-12H,1-9H3 |
InChI Key |
WWRUOBBEFDYYJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(C)(C)OC)C(C)(C)OC |
Origin of Product |
United States |
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